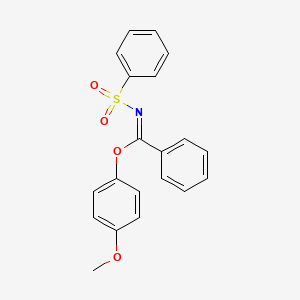
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate, also known as MPSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of imidoesters and is widely used as a reagent in organic synthesis.
Scientific Research Applications
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate has been extensively studied for its potential applications in drug discovery and development. It is widely used as a reagent in organic synthesis to prepare various derivatives of this compound. These derivatives have shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes. This compound derivatives have also been studied for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives is not fully understood. However, it is believed that they act by inhibiting the activity of specific enzymes or receptors in the body. For instance, this compound derivatives have been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the development of Alzheimer's disease. This compound derivatives have also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin.
Biochemical and Physiological Effects:
This compound and its derivatives have shown several biochemical and physiological effects in various studies. For instance, this compound derivatives have been shown to possess antioxidant activity, which can protect cells from oxidative damage. They have also been shown to possess anti-inflammatory activity, which can reduce inflammation in the body. Additionally, this compound derivatives have been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives have several advantages for lab experiments. They are readily available and easy to synthesize. They are also stable and can be stored for a long time without degradation. However, they also have some limitations. For instance, this compound and its derivatives can be toxic to cells at high concentrations. Therefore, it is important to use them at appropriate concentrations to avoid unwanted effects.
Future Directions
There are several future directions for the study of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives. One potential direction is to investigate their potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Another potential direction is to study their potential applications in the treatment of microbial infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its derivatives and to optimize their properties for specific applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is widely used as a reagent in organic synthesis and has shown promising results in the treatment of several diseases. Further studies are needed to understand its mechanism of action and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate involves the reaction of 4-methoxyphenyl isocyanate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with benzenecarboxylic acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.
properties
IUPAC Name |
(4-methoxyphenyl) (Z)-N-(benzenesulfonyl)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-17-12-14-18(15-13-17)25-20(16-8-4-2-5-9-16)21-26(22,23)19-10-6-3-7-11-19/h2-15H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJSLDHDNJMOJ-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

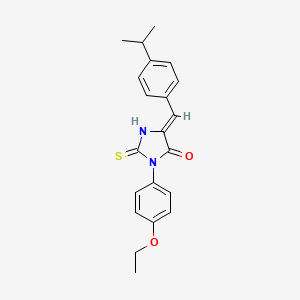
![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
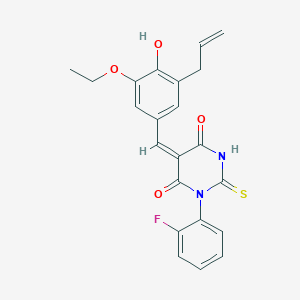
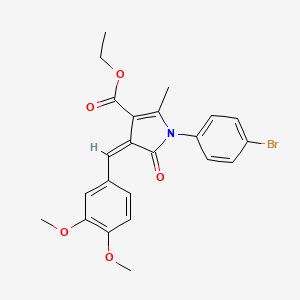
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
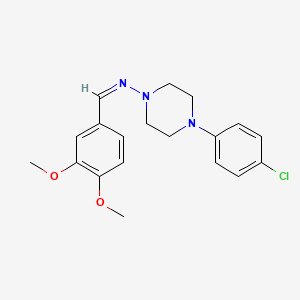
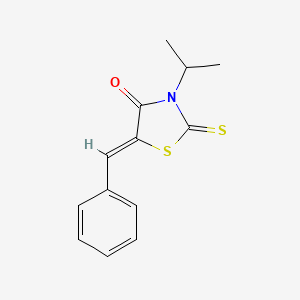
![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)